4-Oxazolidinone
Beschreibung
Eigenschaften
IUPAC Name |
1,3-oxazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3-1-6-2-4-3/h1-2H2,(H,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHFLWCSJYTAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316914 | |
| Record name | 4-Oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-83-5 | |
| Record name | 4-Oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5840-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-OXAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S7257HC7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method includes the reaction of N-Boc-L-phenylglycine with a borane reagent to obtain N-Boc-L-phenylglycinol, followed by a ring-closing reaction under the action of a catalyst .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of toxic reagents. For example, the preparation of (S)-4-phenyl-2-oxazolidinone avoids cytotoxic reagents and solvents, making it more suitable for large-scale production .
Analyse Chemischer Reaktionen
Cyclization Reactions
4-Oxazolidinones are frequently synthesized via cyclization reactions. A prominent method involves the reaction of glycidols with isocyanates catalyzed by tetraarylphosphonium salts (TAPS), which facilitates epoxide ring-opening and subsequent cyclization to form 4-hydroxymethyl-substituted oxazolidinones (e.g., Scheme 1 ) .
-
Mechanism : Hydrogen-bonding interactions between the catalyst and substrates stabilize intermediates, enabling efficient ring closure.
-
Scope : Optically active oxazolidinones are accessible using chiral glycidols, with yields exceeding 80% under mild conditions .
Cycloaddition Reactions
Oxazolidinones participate in cycloadditions, such as the nitroso Diels-Alder (NDA) reaction, to form bicyclic oxazine derivatives. For example:
-
Reaction : Oxazolidinone precursors (e.g., morpholine or piperazine derivatives) react with nitroso compounds to generate bicyclic oxazolidinones (23a–25b ) .
-
Conditions : Sodium periodate (NaIO₄) or FeCl₃/H₂O₂ oxidants in dichloromethane at 0–25°C .
-
Outcome : Yields range from 45% to 60%, with subsequent N–O bond cleavage via Mo(CO)₆ reduction yielding aminocycloalkenol derivatives (26a–28b ) .
CO₂ Incorporation
Silver- or gold-catalyzed reactions with CO₂ enable sustainable synthesis:
-
Reaction : Propargylic amines react with CO₂ under AgNO₃ catalysis (60°C, 12 h) to form oxazolidinones with 90–95% yield .
-
Mechanism : CO₂ insertion into propargyl C–N bonds followed by cyclization.
Reduction and Oxidation
-
Reduction : Mo(CO)₆ reduces N–O bonds in bicyclic oxazolidinones (23a–25b ) to aminocycloalkenols (26a–28b ) in 60–75% yield .
-
Oxidation : Hydrogen peroxide converts oxazolidinones to sulfoxides (e.g., 25a→25b ) with retained stereochemistry .
Functionalization via Cross-Coupling
Palladium-catalyzed N-arylation expands structural diversity:
-
Reaction : CuI and N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO) enable aryl iodide coupling with oxazolidinones at RT .
-
Scope : Tolerates electron-withdrawing/donating groups, with yields of 85–95% .
Antimicrobial Activity and SAR
Modifications to the 4-oxazolidinone core impact bioactivity:
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
1.1 Mechanism of Action
4-Oxazolidinones function primarily as protein synthesis inhibitors, targeting the bacterial ribosome. They bind to the 50S subunit, preventing the formation of the initiation complex necessary for protein synthesis, which is crucial for bacterial growth and replication . This mechanism makes them effective against a range of Gram-positive bacteria, including resistant strains.
1.2 Clinical Applications
The most prominent clinical application of this compound derivatives is in treating infections caused by multi-drug resistant bacteria. For instance, Linezolid was the first oxazolidinone approved for clinical use and has been instrumental in managing infections caused by Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
Synergistic Effects with Other Antibiotics
Recent studies have highlighted the potential of 4-oxazolidinones to work synergistically with other antibiotics, enhancing their efficacy against resistant strains. For example, a study demonstrated that certain 5-benzylidene-4-oxazolidinones could significantly reduce the minimum biofilm eradication concentration (MBEC) of doxycycline when used in combination . This synergy is particularly beneficial in treating chronic infections characterized by biofilm formation.
Case Studies
3.1 Clinical Case Reports
- Case Study 1 : A 57-year-old female with systemic lupus erythematosus developed cellulitis complicated by a Nocardia infection. Treatment with Linezolid improved her inflammatory markers significantly, showcasing its effectiveness in severe infections .
- Case Study 2 : A 65-year-old female post-surgery for cholangiocarcinoma developed multiple infections caused by resistant bacteria. After switching from Linezolid to contezolid due to thrombocytopenia, her condition improved markedly, indicating the potential of newer oxazolidinone derivatives in managing complex case
Wirkmechanismus
The primary mechanism of action of 4-oxazolidinone derivatives, such as linezolid, involves inhibiting bacterial protein synthesis. These compounds bind to the bacterial 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis and bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Lipoxazolidinones
Lipoxazolidinones (e.g., lipoxazolidinone A) are marine natural products with a 4-oxazolidinone core and lipophilic side chains. Key distinctions from other oxazolidinones include:
- Mechanism of Action: Unlike synthetic 2-oxazolidinones (e.g., linezolid), which inhibit bacterial protein synthesis via ribosome binding, lipoxazolidinones exhibit dual inhibition of cell-wall biosynthesis and protein synthesis .
- Resistance Profile: Lipoxazolidinones show slower resistance development compared to linezolid, making them promising for prolonged use .
Table 1: Activity and Properties of Lipoxazolidinone Analogs
| Compound | cLogP | MIC (MRSA, μg/mL) | Key Modification |
|---|---|---|---|
| Lipoxazolidinone A | 6.66 | 1.0 | Natural product |
| Analog 5 | 5.26 | 1.0 | Simplified side chain |
| Analog 6 | 3.84 | 1.0 | Reduced lipophilicity |
Synoxazolidinones
Synoxazolidinones (e.g., synoxazolidinone A) are brominated guanidinium alkaloids with a this compound core, isolated from ascidians. Their unique features include:
- Bioactivity: Strong anti-biofilm and antifungal activity, distinct from the antibacterial focus of lipoxazolidinones .
- Structural Sensitivity : Chlorine substituents are critical; removal reduces antimicrobial potency by 4–8 fold .
5-Benzylidene-4-oxazolidinones
Synthetic derivatives like compound 2 (2-dichloroalkyl-5-benzylidene-4-oxazolidinone) demonstrate structure-activity relationships (SAR) critical for biofilm inhibition:
- Substituent Effects :
- Selectivity: These compounds inhibit biofilms at sub-MIC concentrations (e.g., 5 μM for compound 2 vs. MIC 12 μg/mL), indicating a non-bactericidal mechanism .
Table 2: Biofilm Inhibition of 5-Benzylidene-4-oxazolidinones
| Compound | Substituent | % Biofilm Inhibition (5 μM) | IC₅₀ (μM) |
|---|---|---|---|
| 2 | -CF₃, Cl | 89% | 0.78 |
| 7 | -H | <50% | ND |
| 8 | -OCH₃ | <50% | ND |
2-Oxazolidinones (Linezolid and Tedizolid)
Linezolid, a synthetic 2-oxazolidinone, shares a heterocyclic backbone but differs critically in substitution and mechanism:
- Structural Divergence: The ketone group at the 2-position (vs. 4 in 4-oxazolidinones) alters target engagement, limiting activity to ribosomal protein synthesis inhibition .
- Resistance Concerns: Rapid resistance development in clinical settings contrasts with the slower resistance observed in 4-oxazolidinones .
Key Research Findings and Implications
- Scaffold Optimization: Retaining the this compound core while modifying side chains (e.g., shortening alkyl groups or introducing polar moieties) balances potency and drug-like properties .
- Dual Mechanisms: Compounds like lipoxazolidinones, which disrupt both cell-wall and protein synthesis, may reduce resistance risks compared to single-target antibiotics .
- Anti-Biofilm Potential: 4-Oxazolidinones’ ability to inhibit biofilms at sub-inhibitory concentrations opens avenues for treating chronic infections .
Biologische Aktivität
4-Oxazolidinone is a heterocyclic compound that has garnered significant attention in medicinal chemistry, particularly due to its antibacterial properties. This article delves into the biological activity of 4-oxazolidinones, focusing on their mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
4-Oxazolidinones are characterized by their five-membered ring structure containing an oxygen atom and a nitrogen atom. This scaffold is integral to various derivatives that exhibit diverse biological activities, primarily as antibiotics against Gram-positive bacteria.
Antimicrobial Activity
Mechanisms of Action
Research indicates that 4-oxazolidinones exert their antimicrobial effects primarily through the inhibition of protein synthesis and cell wall synthesis. For instance, lipoxazolidinone A and its analogs have demonstrated dual inhibition pathways, affecting both macromolecular synthesis and protein translation at low concentrations (as low as 0.125 × MIC) . This dual mechanism is crucial for combating antibiotic resistance, particularly in strains like Staphylococcus aureus and Staphylococcus epidermidis.
Case Study: Lipoxazolidinone A
In a study exploring the structural analogs of lipoxazolidinone A, researchers synthesized multiple derivatives to evaluate their antimicrobial efficacy. The findings revealed that modifications to the oxazolidinone core significantly impacted activity. Notably, replacing the N—H group with N—Me or altering the carbonyl oxygen to sulfur resulted in decreased antimicrobial activity, underscoring the importance of specific functional groups for maintaining efficacy .
Biofilm Inhibition
Inhibition of Biofilm Formation
A notable property of certain 4-oxazolidinones is their ability to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). Compounds such as 5-benzylidene-4-oxazolidinones have shown up to 89% inhibition of biofilm formation with IC50 values as low as 0.78 μM. Moreover, these compounds can disperse pre-formed biofilms at IC50 values around 4.7 μM, highlighting their potential as therapeutic agents against biofilm-associated infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-oxazolidinones is essential for optimizing their antimicrobial properties. Recent studies have identified several key structural features that enhance biological activity:
| Compound | Structural Feature | MIC (μg/mL) | Activity |
|---|---|---|---|
| Lipoxazolidinone A | N—H group | 0.25 - 1.0 | Effective against MRSA |
| Benzothiazinyl-oxazolidinone | Isosteric substitution | <1.0 | Enhanced activity against resistant strains |
| 5-Benzylidene derivative | Benzylidene group | 0.78 | Biofilm inhibition |
These findings suggest that modifications at specific positions on the oxazolidinone ring can lead to significant improvements in both antibacterial potency and biofilm disruption capabilities .
Recent Developments
Recent advancements in the field have introduced novel oxazolidinone-sulphonamide/amide conjugates, which exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one such conjugate displayed an MIC value of 1.1 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa, outperforming traditional antibiotics like neomycin . These developments signal a promising direction for future drug design.
Q & A
Q. What synthetic methodologies are most effective for preparing 4-oxazolidinone derivatives, and how can their efficiency be optimized?
The synthesis of 4-oxazolidinones typically involves carbonylation of amino alcohols using alkyl haloformates (e.g., ethyl chloroformate) in the presence of trialkylamine as a base and DMF as a solvent . To optimize yields, reaction parameters such as temperature (20–25°C), stoichiometry of reagents (1:1.2 molar ratio of amino alcohol to alkyl haloformate), and reaction time (48–72 hours) should be systematically varied. Characterization via -NMR (e.g., δ 10.15 ppm for N-H in 4a) and IR (C=O stretch at ~1700 cm) is critical for verifying product identity .
Q. How can researchers validate the antimicrobial activity of novel this compound derivatives against Gram-positive pathogens?
Standard protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against reference strains like methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300. For example, lipoxazolidinone A derivatives exhibit MICs of 0.5–2 μg/mL against MRSA . Parallel testing with control antibiotics (e.g., linezolid) and cytotoxicity assays (e.g., mammalian cell lines like HEK-293) are essential to establish selectivity .
Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?
High-resolution mass spectrometry (HRMS) and -NMR are indispensable for confirming molecular formulas and regiochemistry. For example, the oxazolidinone carbonyl carbon typically resonates at ~155 ppm in -NMR . Purity should be assessed via HPLC (≥95% by area under the curve) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How do structural modifications to the this compound core influence efflux pump susceptibility in Gram-negative bacteria?
Introducing polar groups (e.g., hydroxyl or amine) at the C5 position reduces lipophilicity, potentially circumventing efflux mechanisms. Studies using E. coli TolC knockout strains demonstrate that efflux-deficient mutants show restored activity (e.g., MIC reduction from >64 μg/mL to 8 μg/mL), highlighting the role of TolC-dependent efflux in resistance . Docking studies with AcrB efflux pump models can further guide rational design .
Q. What strategies mitigate monoamine oxidase A (MAO-A) inhibition in this compound derivatives while retaining antimicrobial efficacy?
Replacing the acetamide moiety with a 4-substituted 1,2,3-triazole reduces MAO-A binding. For instance, compound 16 (4-methyltriazole derivative) shows MICs of 1 μg/mL against MRSA with <10% MAO-A inhibition at 10 μM . Computational docking into MAO-A homology models (e.g., using AutoDock Vina) can predict steric clashes and optimize substituent placement .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in this compound bioactivity data?
Discrepancies often arise from variations in assay conditions (e.g., serum content affecting protein binding). Systematic SAR should include:
- Substituent scanning : Vary aromatic ring substituents (e.g., electron-withdrawing groups improve membrane penetration).
- Chain length optimization : Increasing the spacer between the core and aryl system (e.g., from C2 to C4) enhances Gram-negative activity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with MICs .
Q. What experimental approaches elucidate the mechanism of action of 4-oxazolidinones in bacterial translation inhibition?
Ribosome-binding assays using -labeled linezolid analogs confirm target engagement (e.g., K of 0.2 μM for 50S subunit binding) . Resistance studies via serial passage (e.g., selecting mutants with rRNA mutations like G2576U) validate target specificity . Cryo-EM structures of this compound-ribosome complexes (e.g., PDB 6RNN) provide atomic-level insights .
Q. How do researchers balance lipophilicity and solubility in this compound lead optimization?
Calculate partition coefficients (logP) using HPLC-derived retention times or software (e.g., MarvinSketch). Derivatives with logP <3 and aqueous solubility >50 μg/mL (per shake-flask method) are prioritized. Prodrug strategies (e.g., phosphate esters) can enhance solubility without compromising permeability .
Methodological Guidance
Q. How should researchers design experiments to ensure reproducibility in this compound studies?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Experimental details : Report exact reagent grades (e.g., Sigma-Aldrich, ≥99%), solvent purification methods (e.g., DMF dried over molecular sieves), and instrument calibration data .
- Data deposition : Upload NMR spectra, HPLC chromatograms, and crystal structures to repositories like Zenodo or ChemSpider .
Q. What statistical methods are appropriate for analyzing dose-response data in antimicrobial assays?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values and 95% confidence intervals. For synergy studies (e.g., with β-lactams), apply the fractional inhibitory concentration index (FICI) with FICI ≤0.5 indicating synergy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
